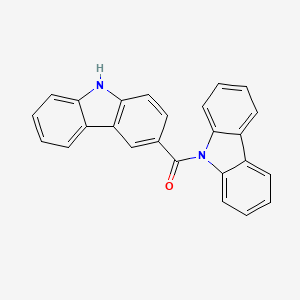
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone is a compound that features two carbazole units connected via a methanone linker. Carbazole derivatives are known for their wide range of biological activities and applications in organic materials, making this compound of significant interest in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone typically involves the reaction of carbazole derivatives with appropriate reagents under controlled conditions. One common method is the ultrasound-assisted Rap–Stoermer reaction, which involves the reaction of 3-chloroacetyl-9-methyl-9H-carbazole with various aldehydes in the presence of a catalyst such as PEG-400 . This method offers a relatively straightforward and efficient route to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
化学反応の分析
Types of Reactions
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole units.
Substitution: The methanone linker and carbazole units can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazole compounds.
科学的研究の応用
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone has several scientific research applications, including:
Biology: Investigated for its biological activities, including antitumor, antimicrobial, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of (9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with cellular components, leading to effects such as inhibition of tumor cell growth, reduction of oxidative stress, and antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
(9-Benzyl-9H-carbazol-2-yl)(3-nitrophenyl)methanone: Another carbazole derivative with similar structural features but different functional groups.
Carbazol-9-yl-phenyl-methanone: A compound with a phenyl group attached to the carbazole unit, offering different chemical properties and applications.
Uniqueness
(9H-Carbazol-3-yl)(9H-carbazol-9-yl)methanone is unique due to its dual carbazole structure connected by a methanone linker. This configuration provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
82408-91-1 |
|---|---|
分子式 |
C25H16N2O |
分子量 |
360.4 g/mol |
IUPAC名 |
carbazol-9-yl(9H-carbazol-3-yl)methanone |
InChI |
InChI=1S/C25H16N2O/c28-25(16-13-14-22-20(15-16)17-7-1-4-10-21(17)26-22)27-23-11-5-2-8-18(23)19-9-3-6-12-24(19)27/h1-15,26H |
InChIキー |
LMWBDFMRLSTXBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)N4C5=CC=CC=C5C6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)

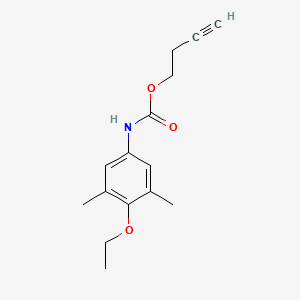
![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
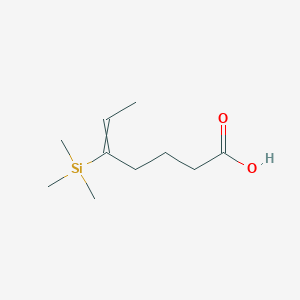
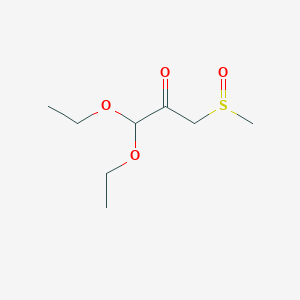
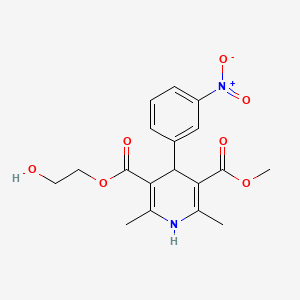
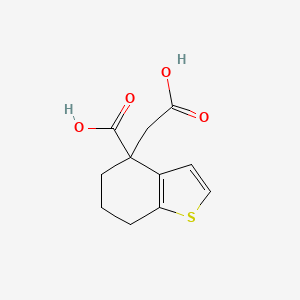
![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)
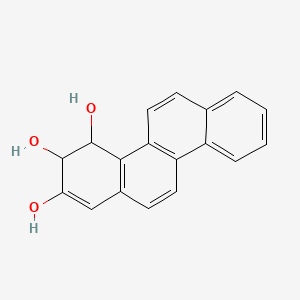
![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
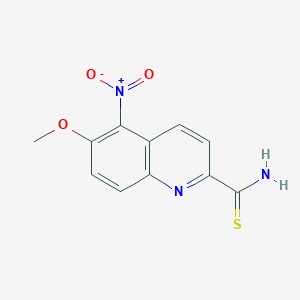
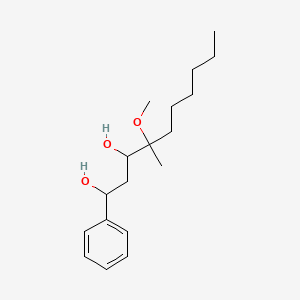
![4-[(E)-(Thiophen-2-yl)diazenyl]aniline](/img/structure/B14414889.png)
